4-Amino Fluconazole Bromide

HPLC impurity quantification correction factor pharmacopoeial analysis

Generic fluconazole manufacturers face systematic quantification errors when using non-EP impurity standards. 4-Amino Fluconazole Bromide (CAS 150168-54-0), the official EP Impurity I bromide salt, eliminates this risk. • Validated correction factor of 1.383 ± 0.119 (k=2) ensures regulatory-compliant HPLC-UV quantification per EP monograph. • Bromide salt (MW 402.20) avoids ~25% gravimetric error vs. free base (MW 322.30). • Supplied with CoA, HPLC, NMR & MS data for ANDA dossier support and GMP QC release testing.

Molecular Formula C13H14F2N7O. Br
Molecular Weight 322.30 79.90
CAS No. 150168-54-0
Cat. No. B601796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino Fluconazole Bromide
CAS150168-54-0
SynonymsFluconazole Amino Impurity ;  4-Amino-1-[(2RS)-2-(2,4-difluorophenyl)-2-hydroxy-3(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium bromide ; 
Molecular FormulaC13H14F2N7O. Br
Molecular Weight322.30 79.90
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-]
InChIInChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino Fluconazole Bromide: Regulatory Identity & Procurement Profile


4-Amino Fluconazole Bromide (CAS 150168-54-0), formally designated as Fluconazole EP Impurity I Bromide, is a fully characterized quaternary triazolium bromide salt with the molecular formula C₁₃H₁₄BrF₂N₇O and a molecular weight of 402.20 g/mol [1]. It is recognized by the European Pharmacopoeia (EP) as Impurity I of the widely prescribed triazole antifungal fluconazole and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production [2]. Unlike the parent drug fluconazole or its other EP-named impurities, this compound features a unique 4-amino-4H-1,2,4-triazolium cation paired with a bromide counterion, a structural distinction that directly governs its chromatographic retention, UV response, and spectral identification properties.

Regulatory Identity EP Fluconazole Impurity I Bromide, a certified reference standard for pharmacopoeial analytical workflows.
Analytical Differentiation Unique chromatographic retention, UV response, and MS fragmentation profile distinct from all other EP impurities.
Workflow Compatibility Suited for HPLC method development, system suitability, impurity profiling, and QC release testing in ANDA and GMP environments.

Why 4-Amino Fluconazole Bromide Is Irreplaceable


Impurity reference standards are not functionally interchangeable. Each EP-named fluconazole impurity (A through I) possesses a distinct chemical structure that produces a unique set of analytical response characteristics—including HPLC retention time, UV absorptivity, and mass spectrometric fragmentation—that cannot be replicated by any other impurity or by the parent API [1]. Even different salt forms of the same impurity cation (e.g., bromide vs. mesylate) exhibit divergent solubility, stability, and chromatographic behavior that can compromise method accuracy if interchanged [2]. The quantitative correction factor determined for 4-Amino Fluconazole Bromide (1.383 ± 0.119) differs substantially from those of other fluconazole EP impurities, meaning that substituting one impurity standard for another without applying the correct response factor will introduce systematic quantification errors in HPLC-UV analysis [3].

Impurity Identity Mismatch
Each EP fluconazole impurity (A–I) exhibits distinct chromatographic properties; substituting another impurity alters retention time and quantitation, invalidating method specificity.
Salt Form Deviation
Bromide, free base, and mesylate forms differ significantly in molecular weight; uncorrected salt form exchange introduces substantial gravimetric error in standard preparation.
Correction Factor Variability
The impurity-specific correction factor differs markedly from those of other EP impurities; using a factor calibrated for a different impurity leads to systematic quantification error.

Quantitative Differentiation Evidence for 4-Amino Fluconazole Bromide


HPLC Correction Factor vs. EP Impurities

In the most comprehensive head-to-head comparison of fluconazole impurity response factors published to date, 4-Amino Fluconazole Bromide (Impurity I) exhibited an HPLC-UV correction factor of 1.383 ± 0.119 (k=2), which is the highest among all six EP impurities evaluated and is nearly identical to Impurity D (1.382 ± 0.121) but markedly different from Impurities A (1.068), B (0.102), C (0.0582), and F (0.802) [1]. This means that at equal mass concentration, Impurity I produces a UV response approximately 38% greater than that of fluconazole itself, necessitating the use of this specific correction factor for accurate quantification [1].

HPLC-UV Correction Factor
Head-to-head
Impurity I: 1.383 ± 0.119
Impurity A: 1.068 · B: 0.102 · C: 0.0582 · D: 1.382 · F: 0.802
Highest response factor among six EP impurities; use of this specific value is required for accurate quantification.
Gradient HPLC-UV at 261 nm; correction factor relative to fluconazole API slope.
HPLC impurity quantification correction factor pharmacopoeial analysis

Relative Retention Time in Pharmacopoeial HPLC

Under the pharmacopoeial HPLC conditions for fluconazole related substances testing, 4-Amino Fluconazole Bromide (Impurity I) elutes at a relative retention time (RRT) of approximately 0.9 relative to the fluconazole principal peak (RRT ≈ 1.0, absolute retention time ~10 minutes) [1]. This RRT value is distinct from those of other EP impurities and serves as a critical system suitability parameter; the EP monograph requires that the resolution between the Impurity I peak and the fluconazole peak meets specified acceptance criteria [1].

Relative Retention Time
Cross-study comparable
RRT ≈ 0.9 (fluconazole RRT = 1.0)
Defines peak identity for EP system suitability testing; elutes before the principal peak with ΔRRT ≈ −0.1.
C18 column, acetonitrile–ammonium formate, 260 nm detection; EP resolution criteria apply.
relative retention time HPLC system suitability impurity profiling

Salt Form Differentiation: Bromide vs. Free Base

4-Amino Fluconazole Bromide (CAS 150168-54-0, MW 402.20 g/mol) is the bromide salt of the 4-amino-4H-1,2,4-triazolium cation, whereas the corresponding free base (CAS 749821-19-0, MW 322.30 g/mol) and mesylate salt (CAS not assigned, MW differs accordingly) represent alternative forms of the same cation [1]. The bromide salt has a molecular weight approximately 24.8% higher than that of the free base due to the bromide counterion (79.90 g/mol) . This mass difference directly affects the gravimetric preparation of standard solutions: if a protocol calibrated for the bromide salt is executed with the free base, a mass error of ~24.8% will propagate through all subsequent quantitative calculations unless the salt factor is explicitly corrected . Furthermore, the bromide salt is specified by the EP monograph for Impurity I, making it the regulatory-preferred form for pharmacopoeial compliance [1].

Salt Form MW Comparison
Head-to-head
Bromide salt: MW 402.20 g/mol
Free base cation: MW 322.30 g/mol
Mass difference: 24.8%
Gravimetric correction factor of 1.248 required if free base is used; EP specifies bromide salt.
Salt form verified by ion chromatography, elemental analysis, and MS.
salt form selection reference standard procurement molecular weight correction

Purity Grade and Stability Documentation

Commercially available 4-Amino Fluconazole Bromide is supplied with a manufacturer Certificate of Analysis (CoA) confirming purity ≥95% by HPLC (with select vendors offering ≥98% by HPLC) and comprehensive characterization data including ¹H NMR, MS, and HPLC chromatograms [1]. The product is certified for long-term storage at 2–8°C with a documented shelf life of two years from the date of manufacture under recommended conditions, and it is noted to be light-sensitive, requiring storage in amber vials under inert atmosphere [1]. This contrasts with less well-characterized impurity standards from non-certified sources that may lack full spectral characterization, certified purity values, or validated stability data—all of which are prerequisites for use in regulated GMP environments [1].

Certified Purity & Stability
Data to verify
Purity ≥95% (HPLC), CoA with ¹H NMR, MS; 2-year stability at 2–8°C.
Documented certification supports GMP QC and ANDA submission traceability requirements.
Verify lot-specific CoA; light-sensitive, store under inert atmosphere.
reference standard certification purity verification stability data

Deployment Scenarios for 4-Amino Fluconazole Bromide


HPLC Method Development and System Suitability

4-Amino Fluconazole Bromide serves as the designated system suitability standard for verifying chromatographic resolution between Impurity I and the fluconazole principal peak in EP-compliant HPLC methods. Its known relative retention time of ~0.9 and the established resolution requirement against fluconazole (RRT 1.0) make it the only appropriate compound for confirming column performance and mobile phase adequacy prior to sample analysis [1]. The correction factor of 1.383 must be applied when using this standard for quantification of Impurity I in API batches [2].

Impurity Profiling for ANDA Submissions

For generic fluconazole manufacturers preparing ANDA dossiers, the bromide salt of Impurity I is the EP-referenced standard that must be used to establish the impurity profile of the proposed generic product. The validated correction factor of 1.383 ± 0.119 (with documented measurement uncertainty, k=2) provides the regulatory-compliant basis for converting HPLC-UV peak areas into accurate mass percentages of Impurity I in the API [1]. Procurement of the correct salt form (bromide, MW 402.20) rather than the free base (MW 322.30) avoids the ~25% gravimetric error that would otherwise invalidate the impurity profile data package [2].

LC-MS/MS Identification and Structural Confirmation

The fully characterized 4-Amino Fluconazole Bromide, supplied with ¹H NMR, MS, and HPLC chromatograms, can be employed as an authentic reference standard for the identification of Impurity I in fluconazole API stability studies and forced degradation studies using LC-MS/MS. Its unique quaternary triazolium structure produces characteristic mass spectrometric fragmentation patterns distinct from those of other EP impurities (A–F, H), enabling unambiguous peak assignment in complex chromatograms [1].

GMP QC Batch Release Testing

In commercial fluconazole manufacturing, 4-Amino Fluconazole Bromide is the mandated reference standard for QC release testing of Impurity I content per EP monograph specifications. The documented 2-year stability at 2–8°C and the availability of a manufacturer CoA with certified purity (≥95% HPLC) ensure that the standard meets the traceability and documentation requirements of GMP Part 211 and ICH Q7 guidelines for API quality control laboratories [1].

Application
Selection Property
Validation Focus
HPLC Method Development & System Suitability
Impurity-specific retention time and resolution
EP system suitability criteria; correction factor application for quantitation
Impurity Profiling for ANDA Submissions
Validated correction factor and correct salt form identity
Gravimetric salt verification; measurement uncertainty documentation
LC-MS/MS Identification & Structural Confirmation
Characteristic MS fragmentation and NMR fingerprint
Peak assignment against certified reference spectra
GMP QC Batch Release Testing
Certified purity, documented stability, and CoA traceability
Lot-specific CoA review; compliance with EP monograph and ICH Q7

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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